molecular formula C15H12O4 B1267665 2-[2-(Methoxycarbonyl)phenyl]benzoic acid CAS No. 6926-84-7

2-[2-(Methoxycarbonyl)phenyl]benzoic acid

Cat. No.: B1267665
CAS No.: 6926-84-7
M. Wt: 256.25 g/mol
InChI Key: ZDVLTXGRPRUSHK-UHFFFAOYSA-N
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Description

2-[2-(Methoxycarbonyl)phenyl]benzoic acid: is an organic compound with the molecular formula C15H12O4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a methoxycarbonyl group at the ortho position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methoxycarbonyl)phenyl]benzoic acid can be achieved through several methods. One common approach involves the esterification of 2-carboxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-carboxybenzoic acid is coupled with a methoxycarbonyl-substituted aryl halide in the presence of a palladium catalyst and a base. This method allows for the formation of the desired product under mild conditions and with high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methoxycarbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of hydroxymethyl derivatives.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

2-[2-(Methoxycarbonyl)phenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(Methoxycarbonyl)phenyl]benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    2-Carboxybenzoic acid: A precursor in the synthesis of 2-[2-(Methoxycarbonyl)phenyl]benzoic acid.

    Methyl 2-carboxybenzoate: Another ester derivative of 2-carboxybenzoic acid.

    2-(Methoxycarbonyl)phenylboronic acid: A boronic acid derivative used in Suzuki-Miyaura coupling reactions.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both carboxylic acid and methoxycarbonyl groups allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(2-methoxycarbonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-15(18)13-9-5-3-7-11(13)10-6-2-4-8-12(10)14(16)17/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVLTXGRPRUSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90988984
Record name 2'-(Methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90988984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6926-84-7
Record name NSC116234
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2'-(Methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90988984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(methoxycarbonyl)phenyl]benzoic acid
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